1,3-Dichloropropan-2-yl 2-methylprop-2-enoate
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Overview
Description
1,3-Dichloropropan-2-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C₇H₁₀Cl₂O₂ and a molecular weight of 197.059 g/mol . It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of two chlorine atoms and an ester functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloropropan-2-yl 2-methylprop-2-enoate can be synthesized through the esterification of 1,3-dichloropropan-2-ol with 2-methylprop-2-enoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloropropan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1,3-dichloropropan-2-ol and 2-methylprop-2-enoic acid.
Polymerization: The compound can participate in polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted under reflux conditions to ensure complete conversion.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are used to initiate the polymerization process, which is carried out under controlled temperature and pressure conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of this compound, such as 1,3-dihydroxypropan-2-yl 2-methylprop-2-enoate.
Hydrolysis: The major products are 1,3-dichloropropan-2-ol and 2-methylprop-2-enoic acid.
Polymerization: The resulting polymers exhibit unique mechanical and chemical properties, making them suitable for various applications.
Scientific Research Applications
1,3-Dichloropropan-2-yl 2-methylprop-2-enoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of biochemical pathways and enzyme-catalyzed reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,3-dichloropropan-2-yl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis, releasing 1,3-dichloropropan-2-ol and 2-methylprop-2-enoic acid, which can further participate in biochemical reactions. The chlorine atoms can be substituted with other nucleophiles, leading to the formation of new compounds with distinct biological activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropan-2-ol: A related compound with similar reactivity but lacking the ester functional group.
2-Methylprop-2-enoic Acid: Shares the same acid moiety but lacks the chlorinated propyl group.
1,3-Dichloropropane: Similar in structure but without the ester group.
Uniqueness
1,3-Dichloropropan-2-yl 2-methylprop-2-enoate is unique due to the presence of both chlorine atoms and an ester functional group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
44978-88-3 |
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Molecular Formula |
C7H10Cl2O2 |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
1,3-dichloropropan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10Cl2O2/c1-5(2)7(10)11-6(3-8)4-9/h6H,1,3-4H2,2H3 |
InChI Key |
WNVYIRNVNNETNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(CCl)CCl |
Origin of Product |
United States |
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